4-(Cyclopentylamino)benzonitrile is a chemical compound that belongs to the class of aromatic amines and nitriles. It features a cyclopentyl group attached to the amino functional group, which in turn is connected to a benzonitrile moiety. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of selective androgen receptor modulators.
The synthesis of 4-(Cyclopentylamino)benzonitrile can be achieved through several methods, primarily involving reductive amination of appropriate precursors. One effective method involves the use of borane-tetrahydrofuran complex as a reducing agent, which facilitates the formation of the C–N bond between cyclopentylamine and benzonitrile derivatives under optimized conditions .
4-(Cyclopentylamino)benzonitrile can participate in various chemical reactions typical for aromatic amines and nitriles. These include:
The reactivity of this compound can be influenced by substituents on the aromatic ring and the nature of the nucleophiles or electrophiles involved. For instance, introducing electron-withdrawing groups may enhance electrophilicity, while electron-donating groups could stabilize nucleophilic attack.
The mechanism by which 4-(Cyclopentylamino)benzonitrile exerts its biological effects is largely dependent on its interaction with androgen receptors. It is designed to selectively modulate these receptors, potentially leading to therapeutic effects similar to those of testosterone but with reduced side effects.
Research indicates that compounds like 4-(Cyclopentylamino)benzonitrile may influence gene expression related to muscle growth and fat metabolism through their action on androgen receptors . The precise binding affinity and selectivity for different androgen receptor subtypes remain subjects of ongoing investigation.
4-(Cyclopentylamino)benzonitrile has significant potential applications in scientific research, particularly in:
4-(Cyclopentylamino)benzonitrile belongs to the benzonitrile class of organic compounds, characterized by a benzene ring directly bonded to a nitrile (–C≡N) functional group. Its systematic IUPAC name reflects two key structural features:
Alternative names observed in chemical databases include 4-(Cyclopentylamino)benzonitrile (PubChem) and 4-(N-Cyclopentylamino)benzonitrile, emphasizing the secondary amine character. Its molecular formula is consistently noted as C₁₂H₁₄N₂ (molar mass: 186.25 g/mol) [3] [4]. The structure is represented by the SMILES notation C1CCC(C1)Nc2ccc(C#N)cc2
and InChIKey MFFXGRBOSVSQLD-UHFFFAOYSA-N
[3]. Structurally, it is classified as a disubstituted benzonitrile derivative due to the combined presence of the nitrile and cyclopentylamino substituents. This contrasts with simpler analogs like 4-aminobenzonitrile (lacking the cyclopentyl group) [8] or 4-cyclopentylbenzonitrile (lacking the amino linker) .
Property | Value |
---|---|
Systematic IUPAC Name | 4-(Cyclopentylamino)benzonitrile |
CAS Registry Number | 1019512-92-5 |
Molecular Formula | C₁₂H₁₄N₂ |
Molar Mass | 186.25 g/mol |
SMILES | C1CCC(C1)Nc2ccc(C#N)cc2 |
InChIKey | MFFXGRBOSVSQLD-UHFFFAOYSA-N |
4-(Cyclopentylamino)benzonitrile emerged as a specialized building block in pharmaceutical discovery during the early 21st century. Its synthesis and application gained prominence through the work of industrial discovery synthesis groups, notably within companies like AbbVie, where dedicated Discovery Synthesis Groups (DSGs) bridged medicinal and process chemistry [5]. These teams identified structurally complex intermediates like 4-(Cyclopentylamino)benzonitrile to accelerate the "design–synthesis–data" cycle in drug development.
The compound exemplifies the trend toward nitrogen-rich scaffolds in medicinal chemistry, leveraging the following properties:
Its inclusion in chemical catalogs (e.g., SynQuest Labs, ChemScene) around 2010–2015 with ≥98% purity specifications reflects industrial demand for high-quality building blocks [3] [4]. Notably, AbbVie’s work on CFTR correctors (e.g., ABBV-2222) utilized structurally related benzonitrile derivatives to improve synthetic efficiency and scaffold diversity [5].
Attribute | Detail |
---|---|
Emergence Timeline | Early 2010s |
Primary Industrial Role | Pharmaceutical intermediate |
LogP (Calculated) | 2.91 [3] |
Topological Polar Surface Area | 35.8 Ų [3] |
Rotatable Bond Count | 2 [3] |
Purity in Commercial Sources | ≥98% [3] [4] |
4-(Cyclopentylamino)benzonitrile is synthesized primarily through nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig amination, leveraging the reactivity of halogenated benzonitrile precursors:
Both routes proceed in moderate to high yields (60–85%). The compound’s synthetic utility is demonstrated by its role in generating derivatives like 2-amino-4-(cyclopentylamino)benzonitrile [7] or 4-(cyclopentyl(prop-2-enyl)amino)-2-(trifluoromethyl)benzonitrile [6]. Purification typically involves chromatography or crystallization, yielding solids with melting points of 80–85°C [4].
This compound is a versatile intermediate in drug discovery, enabling access to biologically active molecules:
Compound Name | Molecular Formula | Key Structural Differences |
---|---|---|
4-(Cyclopropylamino)benzonitrile | C₁₀H₁₀N₂ | Cyclopropyl instead of cyclopentyl ring |
4-(Piperidin-1-yl)benzonitrile | C₁₂H₁₄N₂ | Tertiary amine (piperidine) linkage |
4-[Cyclopentyl(prop-2-enyl)amino]-2-(trifluoromethyl)benzonitrile | C₁₆H₁₇F₃N₂ | N-allyl addition; trifluoromethyl group |
4-Cyclopentylbenzonitrile | C₁₂H₁₃N | Direct cyclopentyl attachment (no -NH-) |
The pharmacological relevance of benzonitrile derivatives is enhanced by modifying the amine substituent:
These structural variations enable precise optimization of solubility, binding affinity, and pharmacokinetics in drug candidates [4] [5].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7